An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl 4-bromo-2-methylbutanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromo-2-methylbutanoate is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for the construction of more complex molecules. Its bifunctional nature, possessing both an electrophilic bromine center and a modifiable ester group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 4-bromo-2-methylbutanoate, with a focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
Ethyl 4-bromo-2-methylbutanoate is a liquid at room temperature. While experimentally determined physical properties are not widely published, computed values provide a good estimation of its characteristics.
Table 1: Chemical and Physical Properties of Ethyl 4-bromo-2-methylbutanoate
| Property | Value (Computed) | Reference |
| Molecular Formula | C₇H₁₃BrO₂ | [1] |
| Molecular Weight | 209.08 g/mol | [1] |
| IUPAC Name | ethyl 4-bromo-2-methylbutanoate | [1] |
| CAS Number | 2213-09-4 | [1] |
| Boiling Point | 212.0 ± 23.0 °C at 760 mmHg | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Flash Point | 107.7 ± 13.0 °C | |
| Solubility | Soluble in many organic solvents. | |
| Appearance | Colorless to pale yellow liquid. |
Synthesis and Purification
The synthesis of Ethyl 4-bromo-2-methylbutanoate can be achieved through several synthetic routes. One common approach involves the bromination of a suitable precursor, such as ethyl 2-methylbutanoate, or the esterification of 4-bromo-2-methylbutanoic acid.
Synthesis from γ-Butyrolactone (Illustrative Protocol for a Similar Compound)
Experimental Protocol:
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A solution of γ-butyrolactone in absolute ethanol is cooled to 0°C in an ice bath.
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Dry hydrogen bromide gas is bubbled through the solution.
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The reaction mixture is maintained at a low temperature for several hours.
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The mixture is then poured into ice-cold water, and the oily layer of the product is separated.
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The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl bromide).
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The combined organic layers are washed with a dilute base solution, followed by dilute acid and water.
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The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).
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The solvent is removed under reduced pressure, and the crude product is purified by distillation.[2]
Purification
Purification of Ethyl 4-bromo-2-methylbutanoate is typically achieved by fractional distillation under reduced pressure to avoid decomposition at high temperatures.[3] For higher purity, column chromatography on silica gel can be employed, using a non-polar eluent system such as a mixture of hexanes and ethyl acetate.[4]
Experimental Protocol (Column Chromatography):
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A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
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The crude Ethyl 4-bromo-2-methylbutanoate is dissolved in a minimal amount of the eluent and loaded onto the column.
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The column is eluted with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes).
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Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
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The solvent is removed from the combined pure fractions under reduced pressure to yield the purified product.[5][6][7]
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 4-bromo-2-methylbutanoate is primarily dictated by the presence of the carbon-bromine bond and the ester functional group.
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Nucleophilic Substitution: The primary carbon-bromine bond is susceptible to nucleophilic attack, making this compound a useful alkylating agent for introducing the 4-ethoxycarbonyl-3-methylbutyl group into various molecules. The bromine atom acts as a good leaving group, facilitating reactions with a wide range of nucleophiles.[8]
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Ester Group Transformations: The ethyl ester functionality can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, transesterification with other alcohols, and reduction to the corresponding alcohol.
Spectroscopic Analysis
The structure of Ethyl 4-bromo-2-methylbutanoate can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), a multiplet for the proton at the chiral center (C2), multiplets for the methylene protons adjacent to the bromine and the chiral center, and a doublet for the methyl group at C2.
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¹³C NMR: The carbon-13 NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbon bearing the bromine atom, the methine carbon at the chiral center, the methylene carbons, the methyl carbon, and the carbons of the ethyl group.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis and identification of Ethyl 4-bromo-2-methylbutanoate. The gas chromatogram will show a characteristic retention time for the compound, and the mass spectrum will exhibit a specific fragmentation pattern. Key fragments would likely include the molecular ion peak and peaks corresponding to the loss of the ethoxy group, the bromine atom, and other fragments resulting from the cleavage of the carbon chain.[1][9]
Applications in Drug Discovery and Development
While direct biological activity of Ethyl 4-bromo-2-methylbutanoate has not been extensively reported, its utility as a synthetic intermediate is significant in the field of drug discovery. Butyrate and its derivatives have been shown to possess antimicrobial and immunomodulatory effects.[10] Furthermore, various brominated organic molecules are being investigated for their antibacterial properties.
Intermediate in the Synthesis of LpxC Inhibitors
A promising application of bromo-substituted butanoates is in the synthesis of inhibitors for the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC is a validated strategy for the development of novel antibiotics against these challenging pathogens. Ethyl 4-bromo-2-methylbutanoate can serve as a precursor for more complex molecules designed to target the active site of LpxC.
The following diagram illustrates the general workflow for utilizing a fragment-based approach in drug discovery, a strategy where small molecules like Ethyl 4-bromo-2-methylbutanoate could potentially be used as starting points or building blocks.
References
- 1. Ethyl 4-bromo-2-methylbutanoate | C7H13BrO2 | CID 12780980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. rsc.org [rsc.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Ethyl 4-bromo-2-methylbutanoate | 2213-09-4 | Benchchem [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ethyl 4-bromobutyrate synthesis - chemicalbook [chemicalbook.com]
